molecular formula C16H24ClNO2 B4403641 1-[2-(2-Prop-2-enoxyphenoxy)ethyl]piperidine;hydrochloride

1-[2-(2-Prop-2-enoxyphenoxy)ethyl]piperidine;hydrochloride

Cat. No.: B4403641
M. Wt: 297.82 g/mol
InChI Key: IINIDLPTBOHMCY-UHFFFAOYSA-N
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Description

1-[2-(2-Prop-2-enoxyphenoxy)ethyl]piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

The synthesis of 1-[2-(2-Prop-2-enoxyphenoxy)ethyl]piperidine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(allyloxy)phenol and 2-(2-chloroethoxy)phenol.

    Alkylation: The 2-(allyloxy)phenol is alkylated with 2-(2-chloroethoxy)phenol in the presence of a base such as potassium carbonate to form 2-[2-(allyloxy)phenoxy]ethyl chloride.

    Piperidine Introduction: The 2-[2-(allyloxy)phenoxy]ethyl chloride is then reacted with piperidine in the presence of a base such as sodium hydride to form 1-{2-[2-(allyloxy)phenoxy]ethyl}piperidine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[2-(2-Prop-2-enoxyphenoxy)ethyl]piperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to remove the allyloxy group, forming a simpler phenoxyethylpiperidine derivative.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the allyloxy group is replaced by other nucleophiles.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free base.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(2-Prop-2-enoxyphenoxy)ethyl]piperidine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including polymers and advanced materials.

    Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[2-(2-Prop-2-enoxyphenoxy)ethyl]piperidine;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes in the central nervous system, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein and altering its function.

Comparison with Similar Compounds

1-[2-(2-Prop-2-enoxyphenoxy)ethyl]piperidine;hydrochloride can be compared with other piperidine derivatives, such as:

    1-{2-[2-(methoxy)phenoxy]ethyl}piperidine hydrochloride: Similar structure but with a methoxy group instead of an allyloxy group, which may affect its reactivity and applications.

    1-{2-[2-(ethoxy)phenoxy]ethyl}piperidine hydrochloride:

    1-{2-[2-(propoxy)phenoxy]ethyl}piperidine hydrochloride: The propoxy group provides different steric and electronic effects compared to the allyloxy group.

Properties

IUPAC Name

1-[2-(2-prop-2-enoxyphenoxy)ethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-2-13-18-15-8-4-5-9-16(15)19-14-12-17-10-6-3-7-11-17;/h2,4-5,8-9H,1,3,6-7,10-14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINIDLPTBOHMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1OCCN2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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